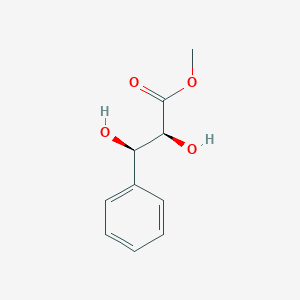

méthyl (2S,3R)-2,3-dihydroxy-3-phénylpropanoate

Vue d'ensemble

Description

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a chiral ester compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups and a phenyl group attached to a three-carbon chain, making it a versatile intermediate in various synthetic pathways.

Applications De Recherche Scientifique

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is widely used in scientific research due to its chiral nature and reactivity. Its applications include:

Chemistry: As a chiral building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Mécanisme D'action

Target of Action

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a complex organic compound. It’s structurally similar to other compounds that target methionine aminopeptidase in escherichia coli .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets and induce changes at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate interacts with its target and carries out its function . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involves the reduction of α,α-unsaturated aromatic aldehydes using baker’s yeast. This biocatalytic process converts the aldehydes into the desired diols with high enantioselectivity . The reaction typically takes place in an aqueous medium with D-glucose as the substrate for the yeast.

Industrial Production Methods

Industrial production of this compound often employs chemical reduction methods using chiral catalysts. These methods ensure high yields and enantiomeric purity. The use of asymmetric hydrogenation or enzymatic reduction processes are common in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.

Major Products

Oxidation: Formation of methyl (2S,3R)-2-oxo-3-phenylpropanoate.

Reduction: Formation of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanol.

Substitution: Formation of methyl (2S,3R)-2,3-ditosyl-3-phenylpropanoate.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (2S,3R)-2,3-dihydroxy-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.

Methyl (2S,3R)-2,3-dihydroxy-3-ethylpropanoate: Similar structure but with an ethyl group instead of a phenyl group.

Methyl (2S,3R)-2,3-dihydroxy-3-isopropylpropanoate: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and makes it a valuable intermediate in the synthesis of aromatic compounds.

Activité Biologique

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, also known as methyl (2S,3R)-shikimate, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate features a propanoate backbone with two hydroxyl groups and a phenyl group. Its molecular formula is C10H12O4, with a molecular weight of 196.20 g/mol. The specific stereochemistry (2S,3R) enhances its reactivity and interaction with biological systems.

1. Anti-inflammatory Properties

Research indicates that methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). The compound's mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

2. Antioxidant Activity

The dihydroxy structure of the compound contributes to its antioxidant properties by enabling it to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases. Studies have highlighted its potential in protecting cells from oxidative damage, which is a key factor in various pathological conditions.

3. Enzyme Inhibition

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate has been investigated for its ability to inhibit enzymes involved in the shikimate pathway. This pathway is vital for the biosynthesis of aromatic amino acids in plants and certain microorganisms. By inhibiting these enzymes, the compound may provide insights into metabolic regulation and potential therapeutic targets .

The biological activity of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate primarily involves its interactions with various biological macromolecules:

- Cytokine Inhibition : The compound inhibits cytokine production by blocking signaling pathways associated with inflammation.

- Free Radical Scavenging : Its hydroxyl groups facilitate interactions with reactive oxygen species (ROS), mitigating oxidative stress.

- Enzyme Interaction : The ester and hydroxyl functional groups enhance its ability to bind to specific enzymes within metabolic pathways .

Comparative Analysis of Similar Compounds

To better understand the unique properties of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-hydroxy-3-phenylpropanoate | Contains one hydroxyl group | Less reactive due to fewer functional groups |

| Ethyl 2,3-dihydroxy-3-phenylpropanoate | Similar structure but with an ethyl group | Higher boiling point due to larger alkyl group |

| Methyl 2-amino-3-hydroxypropanoate | Contains an amino group instead of phenyl | Potentially different biological activity |

| Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate | Substituted phenyl ring with methoxy group | Altered solubility and reactivity |

The specific stereochemistry and dual hydroxyl groups of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate enhance its reactivity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate:

- Inhibition of Cytokines : A study demonstrated that this compound significantly inhibited IL-6 and IL-1β production in LPS-stimulated THP-1 cells with IC50 values of approximately 0.85 µM and 0.87 µM respectively .

- Antioxidant Studies : Research has shown that it effectively reduces oxidative stress markers in various cell lines, indicating its potential use as a protective agent against oxidative damage.

Propriétés

IUPAC Name |

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDRYSIPXMREGK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431042 | |

| Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124649-67-8 | |

| Record name | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions an unusual pathway for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involving a dimer chromium(III)−salen complex and a donor ligand. Can you elaborate on the role of the donor ligand in this process?

A1: The research paper highlights the unprecedented role of a donor ligand, such as triethylamine (Et3N), in influencing the enantioselective synthesis of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate []. The authors propose that the donor ligand interacts with a reaction intermediate formed during the epoxidation/epoxide ring-opening of trans-methylcinnamate ester. This interaction extends the intermediate's lifespan, allowing for free rotation around a carbon-carbon single bond. This rotation favors the formation of a cis-epoxide, which subsequently undergoes ring-opening in the presence of water to yield the desired methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate []. The study suggests that the donor additive may even contribute to forming a new chromium-based oxidant, influencing the reaction pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.